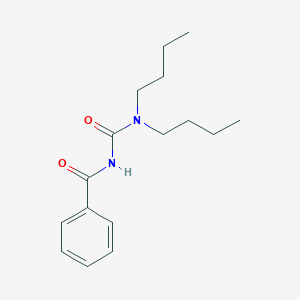

N'-benzoyl-N,N-dibutylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

N-(dibutylcarbamoyl)benzamide |

InChI |

InChI=1S/C16H24N2O2/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20) |

InChI Key |

AAJVGQJULFAORQ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl N,n Dibutylurea

Benzoylation Strategies of Urea (B33335) Derivatives

Benzoylation strategies represent a direct and traditional approach to synthesizing N'-benzoyl-N,N-dibutylurea. These methods start with the pre-formed N,N-dibutylurea and introduce the benzoyl group through an acylation reaction.

The most straightforward method for synthesizing this compound is the direct acylation of N,N-dibutylurea. This substrate, a symmetrically substituted urea, serves as the nucleophile in the reaction. chemicalbook.comnist.gov The reaction requires an activated benzoyl source to overcome the moderate nucleophilicity of the urea nitrogen. The synthesis of the N,N-dibutylurea starting material is itself an important consideration, often achieved through methods like the carbonylation of butylamine (B146782). researchgate.netenscm.fr In one such procedure, reacting butylamine with propylene (B89431) carbonate and a TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalyst at 120 °C yields N,N-dibutylurea. enscm.fr

Benzoyl halides, particularly benzoyl chloride, are common and highly reactive reagents used for this type of acylation. atamanchemicals.comnih.gov The reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of N,N-dibutylurea attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

This reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, in what is known as the Schotten-Baumann reaction condition. ijirset.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium toward the product and preventing the potential protonation of the starting urea. atamanchemicals.comijirset.com

| Role | Example Reagent | Purpose |

| Substrate | N,N-Dibutylurea | Nucleophile providing the dibutylurea backbone. |

| Acylating Agent | Benzoyl Chloride | Electrophile providing the benzoyl group. nih.gov |

| Base | Pyridine, NaOH | Acid scavenger to neutralize HCl byproduct. ijirset.com |

| Solvent | Dichloromethane, Toluene | Inert medium for the reaction. |

Direct Acylation of N,N-Dibutyulurea

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. ias.ac.inrsc.org This approach offers significant advantages, including reduced synthesis steps and higher atom economy, making it an attractive modern alternative for constructing complex molecules like this compound.

A sophisticated route to N'-benzoylurea derivatives involves the reaction between N-benzoylcarbamates and amines. researchgate.net In this approach, an appropriate N-benzoylcarbamate is reacted with dibutylamine (B89481). Density functional theory (DFT) studies have investigated the mechanism of this transformation, suggesting that the pathway (either stepwise or concerted) is dependent on the nature of the leaving group on the carbamate (B1207046). researchgate.net The reaction between an aliphatic amine like dibutylamine and a suitable N-benzoylcarbamate (e.g., phenyl N-benzoylcarbamate) is thermodynamically favorable for producing the desired this compound. researchgate.net

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for synthesizing ureas and their derivatives. rsc.orgorganic-chemistry.org These methods can be adapted into multi-component strategies to build the this compound framework.

One such strategy involves the palladium-catalyzed carbonylation of an aryl halide (e.g., iodobenzene) with carbon monoxide in the presence of N,N-dibutylurea. organic-chemistry.orgresearchgate.net This three-component reaction directly attaches the benzoyl group to the pre-formed urea, offering a convergent and efficient synthesis. Microwave irradiation can be used to accelerate these reactions, which tolerate a wide range of substituted ureas and aryl halides. researchgate.net

Another advanced multi-component approach is the palladium-catalyzed carbonylation of acyl azides, which can be performed as a one-pot reaction with amines. sci-hub.se In this sequence, benzoyl azide (B81097) is first reacted with carbon monoxide in the presence of a palladium catalyst to generate a reactive acyl isocyanate intermediate. Subsequent in-situ trapping of this intermediate with dibutylamine affords this compound in high yield. sci-hub.se This method is notable for its broad substrate scope and mild reaction conditions. sci-hub.se

| Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Ref. |

| Urea Carbonylation | Aryl Halide | N,N-Dibutylurea | Carbon Monoxide | Acyl-Palladium Complex | researchgate.net |

| Acyl Azide Carbonylation | Benzoyl Azide | Dibutylamine | Carbon Monoxide | Acyl Isocyanate | sci-hub.se |

Leveraging N-Benzoylcarbamates and Amines

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several innovative methods for synthesizing N-acylureas align with these principles.

A notable green and efficient method involves an N-iodosuccinimide (NIS)-promoted Hofmann-type rearrangement. acs.orgnih.govfigshare.comacs.org This protocol converts a 2-oxoamide into an acyl isocyanate intermediate, which is then trapped by an amine. acs.orgnih.gov To synthesize this compound, one would start with N,N-dibutyl-2-oxo-2-phenylacetamide. Treatment with NIS would induce a rearrangement to form benzoyl isocyanate, which would then be reacted with dibutylamine in the same pot. The advantages of this metal-free method include mild conditions, operational simplicity, and high chemoselectivity. acs.orgacs.org

Another environmentally benign approach is the synthesis of N-acylurea derivatives in water. ias.ac.in The reaction of a carboxylic acid (benzoic acid), a carbodiimide (B86325) (such as N,N'-diisopropylcarbodiimide), and an amine (dibutylamine) can proceed smoothly in water at room temperature. ias.ac.in This method avoids the use of volatile and often toxic organic solvents. The reaction proceeds through an O-acylisourea intermediate which then undergoes an O→N acyl migration to form the stable N-acylurea product. ias.ac.inunimi.it The use of water as a solvent makes this a highly attractive green alternative. Furthermore, employing polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for N-benzoylation reactions also represents a sustainable strategy. ijirset.com

Catalyst-Free and Solvent-Free Conditions for Urea Formation

The development of synthetic methods that eliminate the need for catalysts and organic solvents represents a significant advancement in green chemistry. researchgate.netnih.gov Such approaches aim to reduce waste, simplify purification processes, and lower the environmental impact of chemical manufacturing. While the concept has been applied broadly, its use in carbon dioxide conversion remains an area of active exploration. researchgate.net

Several catalyst-free methods for the synthesis of N-substituted ureas have been reported. A notable example involves the nucleophilic addition of amines to potassium isocyanate in water, which serves as a green solvent, avoiding the need for organic co-solvents. rsc.org This method has proven effective for synthesizing a range of mono-, di-, and cyclic N-substituted ureas in good to excellent yields with high purity. rsc.org Another approach describes the one-pot reaction of aromatic amines, secondary aliphatic amines, and carbonyl sulfide (B99878) (COS) to produce asymmetric ureas under catalyst-free conditions. organic-chemistry.org

In the context of related structures, the oxidative rearrangement of amides using lead tetraacetate (LTA) in a benzene-acetic acid solvent has been shown to produce N,N'-dialkylureas. For instance, the reaction of pentamide under these conditions yielded N,N'-dibutylurea as one of the products. dcu.ie Although specific literature detailing a catalyst-free and solvent-free synthesis for this compound is not prevalent, these established general methodologies for urea formation provide foundational strategies that could be adapted for its synthesis.

Carbon Dioxide Fixation Routes

Utilizing carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a primary goal in sustainable chemistry. researchgate.netresearchgate.net The direct synthesis of ureas from CO₂ and amines is a particularly attractive route, offering an alternative to traditional methods that often employ hazardous reagents like phosgene. researchgate.netresearchgate.net

Research has demonstrated the feasibility of synthesizing N,N'-dibutylurea (DBU) from n-butylamine and CO₂ using a cerium dioxide (CeO₂) catalyst. researchgate.net Studies have investigated the influence of CO₂ pressure on the reaction yield, showing that pressure is a critical parameter for optimizing production. researchgate.net The reaction is typically carried out at elevated temperatures in a solvent such as N-methylpyrrolidone. researchgate.net

Table 1: Effect of CO₂ Pressure on N,N'-dibutylurea (DBU) Yield Based on data for the reaction of n-butylamine and CO₂ with a CeO₂ catalyst at 433 K. researchgate.net

| Initial CO₂ Pressure (at r.t.) | Reaction Time (h) | Approximate DBU Yield (%) |

|---|---|---|

| 0.5 MPa | ~6 | ~10 |

| 1.0 MPa | ~6 | ~18 |

| 3.0 MPa | ~6 | ~25 |

| 5.0 MPa | ~6 | ~22 |

Beyond heterogeneous catalysis, electrocatalytic methods present a promising frontier for green urea synthesis by coupling CO₂ with nitrogen sources under mild conditions. researchgate.netsciopen.com These processes can overcome the high energy barriers and slow reaction kinetics often associated with C-N coupling. researchgate.net Similarly, plasma-ice interaction has been explored as a novel pathway for urea synthesis, using gas mixtures like N₂ + CO₂ or NH₃ + CO₂ to generate reactive intermediates. arxiv.org These advanced techniques highlight the diverse and evolving strategies for incorporating CO₂ into valuable urea compounds.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms underlying the formation of this compound is essential for optimizing synthetic protocols, improving yields, and controlling selectivity. Computational and kinetic studies provide invaluable insights into the intricate steps of these chemical transformations.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. A detailed computational study on the synthesis of substituted N-benzoyl urea derivatives, which share the core structure of the title compound, has been conducted using DFT calculations at the B3LYP/6–31 + G (d,p) level of theory. researchgate.net

This research explored the reaction between substituted N-benzoylcarbamates and various amines (aliphatic and aromatic) to determine whether the reaction proceeds through a stepwise or a concerted pathway. researchgate.net The findings indicate that the nature of the leaving group on the N-benzoylcarbamate is a critical determinant of the reaction mechanism. researchgate.net The study also investigated the effects of the amine structure and the polarity of the solvent (water vs. toluene) on the reaction pathway. researchgate.net It was observed that reactions involving phenyl benzoylcarbamate are thermodynamically favored, while those with methylamine (B109427) are preferred kinetically. researchgate.net Such computational models provide a predictive framework for understanding how different substituents and conditions influence the reaction outcome.

Table 2: Summary of DFT Findings on N-Benzoyl Urea Synthesis Based on the mechanistic study of the reaction between N-benzoyl carbamates and amines. researchgate.net

| Factor Investigated | Key Finding |

|---|---|

| Reaction Pathway | The mechanism (stepwise vs. concerted) is dependent on the nature of the leaving group on the N-benzoylcarbamate. |

| Effect of Amine Structure | The influence of the amine's structure on the mechanism is also tied to the type of leaving group present. |

| Thermodynamic Favorability | The reaction is more thermodynamically favorable when using phenyl benzoylcarbamate. |

| Solvent Effects | The study accounted for interactions between solvent molecules (polar and non-polar) and polar transition states. |

Kinetic Studies of this compound Formation

Kinetic studies are fundamental to quantifying the rates of chemical reactions and elucidating the factors that influence them. Such investigations involve determining the reaction order, rate constants, and activation energies, which are crucial for process optimization and scale-up. dss.go.th

Currently, specific kinetic data for the formation of this compound is not extensively available in the surveyed scientific literature. However, the general principles of chemical kinetics are directly applicable. A kinetic study would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading). The data obtained would allow for the formulation of a rate law that mathematically describes the reaction's speed and its dependence on the concentration of each reactant.

For the synthesis of this compound, kinetic analysis would be invaluable for comparing the efficiency of different synthetic pathways, such as the CO₂ fixation route versus methods involving isocyanate intermediates. It would help identify rate-determining steps and provide a quantitative basis for optimizing reaction conditions to maximize yield and minimize reaction time.

Spectroscopic Characterization and Structural Elucidation of N Benzoyl N,n Dibutylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N'-benzoyl-N,N-dibutylurea by providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoyl and dibutyl groups. The aromatic protons of the benzoyl group would likely appear as a complex multiplet in the downfield region, typically between 7.4 and 8.0 ppm. The protons of the two butyl groups would show characteristic signals in the upfield region. These would include a triplet for the terminal methyl (CH₃) protons, and multiplets for the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atom and the other methylene groups in the butyl chains. The N-H proton of the urea (B33335) linkage is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on data for the related compound N,N'-dibutylurea, the signals for the butyl groups can be predicted. In a study of N,N'-dibutylurea, the ¹H NMR spectrum in DMSO-d₆ showed a triplet for the N-H protons at 5.71 ppm, a multiplet for the N-CH₂ protons at 2.95 ppm, multiplets for the other two methylene groups between 1.19 and 1.37 ppm, and a triplet for the terminal methyl protons at 0.86 ppm. enscm.fr The introduction of the benzoyl group in this compound would be expected to cause a downfield shift of the N-H proton and the adjacent N-CH₂ protons due to the electron-withdrawing nature of the benzoyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.4 - 8.0 | Multiplet |

| N-H | Variable (broad singlet) | Broad Singlet |

| N-CH₂ (adjacent to benzoyl) | > 2.95 | Multiplet |

| N-CH₂ | ~ 2.95 | Multiplet |

| CH₂ | ~ 1.2 - 1.4 | Multiplet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound would provide valuable information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The urea carbonyl carbon would also appear in the downfield region. The aromatic carbons of the benzoyl group would show signals between 125 and 140 ppm. The carbons of the dibutyl groups would appear in the upfield region of the spectrum.

For N,N'-dibutylurea, the ¹³C NMR spectrum in DMSO-d₆ shows the urea carbonyl carbon at 158.1 ppm, the N-CH₂ carbon at 38.9 ppm, and the other butyl carbons at 32.2, 19.5, and 13.7 ppm. enscm.fr In this compound, the presence of the benzoyl group would influence the chemical shift of the urea carbonyl and the adjacent N-CH₂ carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (benzoyl) | 165 - 175 |

| C=O (urea) | > 158.1 |

| Aromatic-C | 125 - 140 |

| N-CH₂ (adjacent to benzoyl) | > 38.9 |

| N-CH₂ | ~ 38.9 |

| CH₂ | ~ 20 - 32 |

Nitrogen-15 (¹⁵N) NMR Analysis

¹⁵N NMR spectroscopy, although less common, can provide direct information about the nitrogen atoms in this compound. The spectrum would be expected to show two distinct signals for the two non-equivalent nitrogen atoms of the urea moiety. The nitrogen atom of the dibutylamino group would have a chemical shift characteristic of a dialkylamino group in a urea environment. The nitrogen atom adjacent to the benzoyl group would be significantly deshielded due to the electron-withdrawing effect of the benzoyl group, resulting in a downfield shift compared to the other nitrogen. For comparison, ¹⁵N NMR data for N,N'-dibutylurea is available in the PubChem database. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C=O and N-H stretching vibrations. Two distinct C=O stretching bands are anticipated: one for the benzoyl carbonyl and another for the urea carbonyl. These are typically observed in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the urea group would give rise to a band in the region of 3200-3400 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and alkyl groups around 2800-3100 cm⁻¹, and C-N stretching vibrations. The IR spectrum of the related N,N'-dibutylurea shows characteristic bands for the urea functional group. nih.gov The presence of the benzoyl group in this compound would introduce additional bands corresponding to the aromatic ring and the benzoyl carbonyl.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch (benzoyl) | 1680 - 1720 | Strong |

| C=O Stretch (urea) | 1640 - 1680 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show characteristic bands for the C=O and C-N vibrations, as well as for the aromatic ring and alkyl groups. The symmetric stretching vibrations of the non-polar bonds, such as the C-C bonds of the aromatic ring and the alkyl chains, are often more intense in the Raman spectrum compared to the IR spectrum. A Raman spectrum for N,N'-dibutylurea is available and shows characteristic peaks for the alkyl chains and the urea backbone. nih.gov The benzoyl group in this compound would contribute to the Raman spectrum with its characteristic ring breathing modes and other vibrations.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=O Stretch | 1640 - 1720 | Medium |

| Aromatic Ring Breathing | ~1000 and ~1600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the determination of the molecular weight and for the structural elucidation of this compound through the analysis of its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages for the analysis of benzoylurea (B1208200) compounds.

The analysis of benzoylurea derivatives by GC-MS can be challenging due to their polarity and thermal instability. nih.gov High temperatures used in the GC injection port can lead to the thermal degradation of the injected molecules, resulting in the detection of degradation products rather than the parent molecule. dntb.gov.ua For many compounds, derivatization is employed to increase volatility and thermal stability. wikipedia.org

In the case of this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages of the urea and benzoyl moieties. Common fragmentation patterns for amides include alpha-cleavage, and for aromatic compounds, a prominent molecular ion is typical. libretexts.org The fragmentation of this compound would likely involve the loss of the butyl groups and cleavage at the amide and urea linkages.

Table 1: Postulated Key GC-MS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Postulated Fragment | Origin |

| 276 | [M]⁺ | Molecular Ion |

| 219 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 174 | [M - C₄H₉ - C₄H₈]⁺ | Loss of a butyl group and butene |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is based on general fragmentation principles and data for related structures, as specific experimental data for this compound was not found in the searched literature.

LC-MS is a powerful and widely used technique for the analysis of benzoylurea compounds, as it circumvents the issue of thermal degradation encountered in GC-MS. nih.gov The use of techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of the analyte. nih.gov Derivatization with reagents like benzoyl chloride can be used to improve sensitivity and selectivity in LC-MS analysis. nih.govchromatographyonline.com

In a typical LC-MS analysis of this compound, the compound would first be separated on a reversed-phase column. The resulting mass spectrum would show the protonated molecule [M+H]⁺ or other adducts depending on the mobile phase composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information. For benzoylated compounds, a common product ion observed in MS/MS is the benzoyl cation at m/z 105. nih.gov

A study on benzoylurea insecticides using LC-APCI-MS in negative ion mode identified deprotonated molecules [M-H]⁻ or fragments resulting from the loss of hydrofluoric acid for fluorinated analogues. nih.govresearchgate.net For this compound, analysis in positive ion mode would be more typical, yielding the [M+H]⁺ ion.

Table 2: Expected LC-MS and LC-MS/MS Ions for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Technique | Description |

| [M+H]⁺ | 277 | LC-MS | Protonated molecular ion |

| [M+Na]⁺ | 299 | LC-MS | Sodium adduct |

| [C₆H₅CO]⁺ | 105 | LC-MS/MS | Benzoyl cation (from fragmentation of [M+H]⁺) |

Note: This table is based on general LC-MS principles and data for related structures, as specific experimental data for this compound was not found in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Crystallography and Solid-State Structure of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the searched literature, the structures of several analogous compounds have been determined. For example, N-benzoyl-N'-phenylurea crystallizes in the monoclinic space group P2₁/c. wikipedia.org A related thiourea (B124793), N'-benzoyl-N,N-diethylthiourea, also crystallizes in a monoclinic system, with the space group P2₁/n. nih.govnih.gov It is plausible that this compound would adopt a similar crystal system.

Table 3: Crystallographic Data for an Analogue: N-Benzoyl-N'-phenylurea wikipedia.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5641(8) |

| b (Å) | 4.6564(3) |

| c (Å) | 21.1029(15) |

| β (°) | 128.716(4) |

| Volume (ų) | 1193.31(15) |

| Z | 4 |

A common feature in the crystal structures of N'-monosubstituted N-benzoylureas is the presence of an intramolecular hydrogen bond between the N'-H proton and the benzoyl carbonyl oxygen. wikipedia.org This interaction forms a pseudo-aromatic six-membered ring, which contributes to the stability of the molecular conformation. wikipedia.org In this compound, the absence of a proton on the N' nitrogen atom precludes the formation of this specific intramolecular hydrogen bond. The conformation of the molecule would instead be determined by steric and electronic effects of the butyl and benzoyl groups.

In the solid state, molecules of N-benzoylurea derivatives are often linked by intermolecular hydrogen bonds. For N'-monosubstituted analogues like N-benzoyl-N'-phenylurea, pairs of molecules are connected by intermolecular N-H···O=C hydrogen bonds, forming centrosymmetric dimers. wikipedia.org

For this compound, which lacks an N'-H proton, the primary hydrogen bond donor is the N-H group of the benzoyl amide. This N-H group can form intermolecular hydrogen bonds with the carbonyl oxygen of the urea moiety of an adjacent molecule. In the crystal structure of the analogous N'-benzoyl-N,N-diethylthiourea, the molecules are linked into centrosymmetric dimers by pairs of N-H···S hydrogen bonds. nih.gov It is highly probable that this compound would exhibit a similar dimeric structure, held together by N-H···O hydrogen bonds. The packing would also be influenced by van der Waals interactions between the butyl chains and the phenyl rings.

Theoretical and Computational Studies on N Benzoyl N,n Dibutylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. unige.ch These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a chemical system.

The electronic structure of N'-benzoyl-N,N-dibutylurea dictates its reactivity and physical properties. DFT calculations are a common method for elucidating these features. For the broader class of N-benzoyl urea (B33335) derivatives, theoretical studies have been conducted to understand reaction mechanisms, such as their synthesis from N-benzoylcarbamates and amines. researchgate.net These studies, often employing levels of theory like B3LYP/6–31+G(d,p), calculate the electronic structure of reaction intermediates and transition states to determine the most favorable reaction pathways. researchgate.net

In related acylthiourea compounds, analysis of the bonding characteristics reveals significant resonance within the core structure. The C-N bonds of the acylthioureido fragment, for instance, are found to be intermediate in length between single and double bonds, which is explained by electron delocalization across this part of the molecule. researchgate.net Similar resonance effects are expected in the this compound structure, influencing the charge distribution and reactivity of the carbonyl and amide groups. The nature of substituents and leaving groups has been shown to be a critical factor in determining the reaction mechanism for the formation of such compounds. researchgate.net

Table 1: DFT Study Parameters for Synthesis of Substituted N-Benzoyl Urea Derivatives

| Parameter | Description | Source |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | researchgate.net |

| Functional/Basis Set | B3LYP/6–31+G(d,p) | researchgate.net |

| Focus of Study | Mechanistic investigation of the synthesis of substituted N-benzoyl urea derivatives. | researchgate.net |

| Key Findings | The reaction mechanism (stepwise vs. concerted) depends on the nature of the leaving group on the N-benzoylcarbamate precursor. The thermodynamic favorability is influenced by the structure of the amine and the carbamate (B1207046) used. | researchgate.net |

Due to the presence of rotatable single bonds, particularly within the two butyl chains and around the amide linkages, this compound can exist in numerous conformations. Conformer analysis and the mapping of potential energy landscapes are crucial for identifying the most stable, low-energy structures. While specific conformational analyses for this compound are not widely documented in the cited literature, studies on analogous molecules highlight the importance of such investigations.

For instance, theoretical methods have been used to predict the most stable molecular conformation of related compounds like N-Benzoyl-N′,N′-dimethylthiourea, with results later confirmed by crystal structure analysis. researchgate.net In a similar vein, the crystal structure of the selenium analog, N-benzoyl-N',N'-dibutylselenourea, reveals that molecules form dimers through intermolecular hydrogen bonds. nih.gov This suggests that both intramolecular and intermolecular hydrogen bonding play a significant role in stabilizing specific conformations, a feature that would be a primary focus of any detailed conformer analysis on this compound.

Quantum chemical calculations are frequently used to predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data. By calculating properties like NMR chemical shifts and vibrational frequencies (IR and Raman), researchers can assign specific spectral peaks to corresponding atoms and molecular motions.

For example, DFT calculations have been successfully used to compute the vibrational spectra of chemically modified cellulose, showing good agreement with experimental ATR-FTIR spectra. nih.gov This process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements to obtain the vibrational modes and their frequencies. Although specific predicted spectroscopic data for this compound were not found in the searched results, this established methodology would be directly applicable to confirm its structural characterization.

Conformer Analysis and Energy Landscapes

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their movements and interactions in different environments. uu.nllidsen.com

The conformational flexibility of this compound in a solvent can be explored using molecular dynamics (MD) simulations. uu.nl These simulations model the atomic motions of the solute and surrounding solvent molecules over time by solving Newton's equations of motion. An MD study would reveal how the butyl chains and the benzoyl group fold and move, providing a dynamic picture of the accessible conformations and the transitions between them. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules, these parameters may need to be specifically developed or validated.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-benzoylcarbamates |

| N-Benzoyl-N′,N′-dimethylthiourea |

| N-benzoyl-N',N'-dibutylselenourea |

| Water |

Conformational Dynamics in Solution

Reactivity and Selectivity Predictions

Theoretical and computational chemistry offer powerful tools for elucidating the intrinsic properties of molecules, predicting their behavior in chemical reactions. In the absence of extensive experimental data for this compound, methods such as Density Functional Theory (DFT) can provide significant insights into its reactivity and selectivity. researchgate.netresearchgate.netnih.gov These computational studies are crucial for understanding reaction mechanisms and designing new synthetic pathways. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.net It illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. acs.org In an MEP map, areas of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. acs.orgresearchgate.net

For this compound, the MEP map is expected to show distinct regions of reactivity:

Electrophilic Attack Sites: The most significant negative potential is anticipated to be localized on the oxygen atoms of the benzoyl and urea carbonyl groups due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most probable targets for electrophiles. acs.orgacs.org

Nucleophilic Attack Sites: Regions of high positive potential are expected around the amide proton (N-H), making it the most likely site for deprotonation by a base or for hydrogen bonding interactions. acs.orgacs.org The carbon atoms of the carbonyl groups will also exhibit a degree of positive potential, making them susceptible to nucleophilic addition.

The predicted reactive sites based on this analysis are summarized in the table below.

| Predicted Reactive Site | Type of Attack | Rationale |

| Carbonyl Oxygen Atoms | Electrophilic | High electron density (negative potential) due to electronegativity and lone pairs. acs.orgacs.org |

| Amide (N-H) Proton | Nucleophilic | Electron-deficient (positive potential), acidic nature. acs.org |

| Carbonyl Carbon Atoms | Nucleophilic | Electron-deficient (positive potential) due to bonding with electronegative oxygen. |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. wikipedia.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the reactivity of a molecule. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational analysis would likely reveal:

HOMO: The HOMO is expected to be distributed primarily over the electron-rich portions of the molecule, such as the phenyl ring and the urea moiety, which can act as nucleophilic centers. acs.orgresearchgate.net

LUMO: The LUMO is likely to be localized on the electron-deficient benzoyl group, particularly the aromatic ring and the carbonyl carbon, which can serve as electrophilic centers. researchgate.net

Global and Local Reactivity Descriptors

DFT calculations can be used to quantify the chemical reactivity of a molecule through various descriptors. These parameters, derived from the energies of the frontier orbitals, provide a quantitative basis for comparing reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons (μ = -(I+A)/2).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η).

The following table presents hypothetical but realistic values for these descriptors for this compound, based on data from similar N-acylurea compounds. acs.orgacs.org

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -1.8 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 1.8 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

| Electronic Chemical Potential | μ | -(I+A)/2 | -4.15 |

| Electrophilicity Index | ω | μ²/2η | 3.67 |

Selectivity Predictions

Computational methods are particularly useful for predicting the selectivity of reactions, such as regioselectivity. In reactions involving this compound, there may be multiple potential reaction sites. For instance, in an alkylation reaction, both the amide nitrogen and the carbonyl oxygen atoms could potentially react.

DFT can be used to model the reaction pathways for each possible outcome. By calculating the activation energies of the transition states for each pathway, the kinetically favored product can be predicted; the pathway with the lowest activation energy barrier will be the most probable. researchgate.netresearchgate.net Furthermore, local reactivity descriptors derived from Fukui functions can pinpoint the most reactive atom for electrophilic, nucleophilic, or radical attack, thereby predicting regioselectivity with high accuracy.

In recent years, machine learning models trained on large datasets of experimental and computational results have also emerged as a powerful tool for predicting the outcomes and selectivity of chemical reactions with high speed and accuracy. acs.orgnih.gov

Supramolecular Chemistry of N Benzoyl N,n Dibutylurea

Self-Assembly Driven by Intermolecular Interactions

The spontaneous organization of molecules into stable, non-covalently linked aggregates is known as self-assembly. For N'-benzoyl-N,N-dibutylurea, this process is governed by a combination of specific, directional hydrogen bonds and weaker, non-directional forces like π-π stacking.

Role of Urea (B33335) and Amide Hydrogen Bonding

The urea moiety (–NH–CO–NH–) is a powerful and highly directional hydrogen-bonding unit. In this compound, the two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement is fundamental to its self-assembly.

π-π Stacking Interactions of Aromatic Moieties

The benzoyl group of this compound introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between electron-rich aromatic rings and are a significant driving force in the organization of many organic molecules. mdpi.com The interaction can occur in several geometries, including face-to-face or edge-to-face arrangements. mdpi.com

Hierarchical Self-Organization into Supramolecular Architectures

Hierarchical self-organization is the process where simple, small-scale assemblies organize into progressively larger and more complex structures. In the case of molecules like this compound, primary hydrogen-bonded chains can further assemble into higher-order structures.

Studies on analogous benzoylurea (B1208200) compounds have demonstrated the formation of sophisticated supramolecular structures. nih.gov For instance, a benzoylurea derivative with C2 symmetry was found to self-assemble into extensive sheet-like structures. nih.gov Another related discotic compound formed a honeycomb-like framework stabilized by multiple intermolecular hydrogen bonds. nih.gov These findings suggest that this compound, under appropriate conditions (e.g., in specific solvents or at certain concentrations), could form architectures such as nanofibers, ribbons, or gels. The formation of supramolecular gels from pyrene-based derivatives, driven by similar interactions, highlights the potential for benzoylureas to create extensive 3D networks that immobilize solvents. mdpi.com

Host-Guest Systems

The ability of a molecule (the host) to bind another molecule or ion (the guest) is a central concept in supramolecular chemistry. The urea functional group is particularly well-known for its ability to act as a host for anions.

Anion Recognition and Binding

The urea group in this compound can act as an effective anion recognition site. The two N-H protons are sufficiently acidic to form strong hydrogen bonds with anionic guests. The benzoyl group, being electron-withdrawing, increases the acidity of the adjacent N-H proton, enhancing its ability to bind anions.

Research on various urea and sulfonylurea derivatives has extensively demonstrated their capacity as anion receptors. rsc.orgresearchgate.net These hosts bind anions like chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (CH₃COO⁻) through the formation of multiple hydrogen bonds between the urea N-H groups and the anion. The binding strength, or association constant (Kₐ), depends on the basicity of the anion and the solvent used. rsc.org In competitive solvents like DMSO, which is a strong hydrogen bond acceptor, the binding affinities are generally lower than in less competitive solvents like acetonitrile (B52724) (MeCN). rsc.org

While specific binding data for this compound was not found in the reviewed literature, the table below presents representative association constants for anion binding by related bis-urea and sulfonylurea receptors, illustrating the principles of this interaction.

| Receptor Type | Anion | Solvent | Log Kₐ | Reference |

|---|---|---|---|---|

| Aromatic Sulfonylurea | Cl⁻ | MeCN | 3.22 | researchgate.net |

| Aromatic Sulfonylurea | Br⁻ | MeCN | 2.28 | researchgate.net |

| Aromatic Sulfonylurea | NO₃⁻ | MeCN | 1.72 | researchgate.net |

| Bis-Urea Receptor (R1) | OAc⁻ | MeCN/DMSO (9:1) | > 5 | nih.gov |

| Bis-Urea Receptor (R2) | OAc⁻ | MeCN/DMSO (9:1) | 6.87 (log β₁₂) | nih.govacs.org |

| Linear Peptide (Urea-like) | Cl⁻ | MeCN | 2.62 | mdpi.com |

| Linear Peptide (Urea-like) | HSO₄⁻ | MeCN | 2.78 | mdpi.com |

Encapsulation Phenomena

Encapsulation refers to the formation of a host structure that completely encloses a guest molecule. This typically requires the host molecules to assemble into a three-dimensional cavity or capsule. Based on the conducted literature search, there is currently limited to no available research detailing the use of this compound or closely related simple benzoyl ureas in forming host-guest systems that exhibit encapsulation phenomena. The self-assembly of this molecule appears to favor the formation of one- or two-dimensional extended arrays rather than closed-surface capsules.

Formation of Functional Supramolecular Materials

The ability of this compound to act as a building block for functional supramolecular materials is an area of scientific interest. This section explores its potential in forming soft materials like gels and its integration into crystalline porous frameworks.

Gelation Properties

The investigation into the gelation properties of this compound focuses on its capacity to act as a low-molecular-weight gelator (LMWG). LMWGs are small molecules that can self-assemble in a solvent through non-covalent interactions, such as hydrogen bonding, to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The urea functionality, with its hydrogen bond donors and acceptors, is a common motif in LMWGs. jst.go.jp

However, based on a comprehensive review of available scientific literature, no specific studies detailing the gelation properties of this compound have been found. While numerous other urea derivatives, including N-alkyl-N'-aryl ureas and N,N′-bis(benzoyl)urea compounds, have been identified as effective organogelators, data for the title compound is not present in the searched resources. researchgate.netoup.com For instance, research on related structures like polyether alkyl urea derivatives has shown that their gelation effectiveness is highly dependent on the molecular weight of the polymer backbone and the nature of the solvent. unifi.it Similarly, valine-based organogelators containing N-alkylurea functionalities have demonstrated the ability to form gels in aromatic and highly polar organic solvents. beilstein-journals.org

Table 1: Gelation Properties of this compound

| Solvent | Gelation Ability | Minimum Gelation Concentration (MGC) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Integration into Framework Materials (e.g., MOFs, COFs)

The incorporation of specific organic molecules into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) can impart new functionalities to the resulting materials. MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are composed entirely of light elements linked by strong covalent bonds. researchgate.netrsc.org The inclusion of urea derivatives can influence the framework's structure and properties, for example, by participating in the coordination of the secondary building unit (SBU). rsc.org

A thorough search of the scientific literature reveals no specific studies or reports on the successful integration of this compound as a linker, modulator, or guest molecule within either MOF or COF architectures. Research has shown that urea derivatives can be part of the secondary building unit in certain Ca-MOFs, where the carbonyl unit and NH groups participate in coordination and hydrogen bonding, significantly stabilizing the structure. rsc.org However, this has not been documented for this compound specifically.

Table 2: Integration of this compound into Framework Materials

| Framework Type | Role of Compound | Resulting Material | Key Findings |

|---|---|---|---|

| MOF | Data Not Available | Data Not Available | Data Not Available |

Advanced Research Directions and Future Perspectives for N Benzoyl N,n Dibutylurea

Bio-Inspired Chemical Systems

The development of chemical systems that mimic biological processes is a burgeoning field of research. The structure of N'-benzoyl-N,N-dibutylurea is well-suited for exploration in this domain, drawing inspiration from existing knowledge of related compounds.

A primary area of bio-inspired research is in agrochemicals. The benzoylphenylurea (B10832687) (BPU) class of compounds are recognized as potent insect growth regulators that function by inhibiting chitin (B13524) synthesis, a process vital for the insect exoskeleton but absent in vertebrates. nih.govusda.govjst.go.jpwikipedia.org This targeted mechanism makes them effective and selective insecticides. nih.govacs.org Future research could focus on modifying the this compound structure to optimize its interaction with the insect chitin synthase enzyme, potentially leading to a new generation of highly effective and environmentally considerate pest management agents. usda.govccspublishing.org.cncurresweb.com

Furthermore, the urea (B33335) scaffold itself is present in molecules with plant-regulating activities. For instance, N,N'-diphenylurea, a related diaryl urea, is known to exhibit cytokinin activity, promoting cell division and growth in various plant species. lookchem.comcaymanchem.comgoogle.com This suggests that this compound could serve as a precursor for novel plant growth regulators. By mimicking natural plant hormones, derivatives could be developed to enhance crop yields, improve stress tolerance, or control plant development. google.com

Table 1: Potential Bio-Inspired Applications for this compound Derivatives

| Research Area | Bio-Inspired Concept | Potential Application |

|---|---|---|

| Agrochemicals (Insecticides) | Inhibition of Chitin Biosynthesis nih.govusda.gov | Development of selective insect growth regulators for crop protection. |

| Agrochemicals (Herbicides) | Mimicking natural inhibitors of plant enzymes. | Creation of novel herbicides with specific modes of action. |

| Plant Science | Mimicking Cytokinin Hormones lookchem.comcaymanchem.com | Design of plant growth regulators to enhance crop yield and quality. |

| Bioremediation | Substrate for microbial degradation pathways. | Engineering microorganisms to break down urea-based pollutants. |

Development of Responsive Materials

"Smart" materials that change their properties in response to external stimuli are in high demand for a range of applications. The this compound molecule possesses key structural features, primarily the urea group, which are ideal for designing such materials. The urea moiety's ability to form strong, directional, and reversible hydrogen bonds is central to this potential. jst.go.jpnih.gov

Urea derivatives are exceptional building blocks for supramolecular gels and polymers. jst.go.jpnih.gov These materials are formed through the self-assembly of small molecules into extended networks, held together by non-covalent interactions. By carefully designing the molecular structure, it is possible to create gels that respond to stimuli such as temperature, pH, light, or the presence of specific ions or molecules. researchgate.netmdpi.commdpi.com this compound could be employed as a low-molecular-weight gelator or as a monomer in the synthesis of responsive polymers. The interplay between the hydrogen-bonding urea core and the hydrophobic butyl and aromatic benzoyl groups could be tuned to create materials with specific gelation and response properties in various solvents. researchgate.net

A particularly exciting frontier is the creation of actuators and self-healing materials. Research has shown that polymeric composites incorporating urea macrocycles can function as soft actuators that respond to organic solvent vapors via crystalline phase transitions. researchgate.net Similarly, the concept of dynamic covalent bonds, such as hindered urea bonds (HUBs), allows for materials that can reversibly break and reform, leading to self-healing properties. illinois.edu this compound could be integrated into polymer networks to impart responsiveness to chemical or thermal stimuli, enabling the development of advanced materials for soft robotics, sensors, and regenerative medicine. researchgate.netnih.gov

Integration with Nanoscience and Nanotechnology

The convergence of materials science and nanotechnology offers powerful new tools for a multitude of applications. The self-assembly properties and functionalizability of this compound make it a compelling candidate for integration into nanotechnological platforms.

The capacity of urea derivatives for molecular self-assembly can be harnessed to create well-defined nanostructures. nih.govnih.gov Driven by hydrogen bonding and other non-covalent forces, molecules like this compound could spontaneously form nanofibers, nanotubes, or nanosheets. researchgate.netnih.gov These structures could serve as templates for the growth of other materials or as functional components in nanoelectronic devices.

Furthermore, this compound can be used to functionalize the surface of nanoparticles, imparting new properties and capabilities. For instance, researchers have successfully created urea-functionalized magnetic nanoparticles that act as reusable, heterogeneous catalysts for organic reactions. nih.govtandfonline.com Another innovative application is in agriculture, where urea-functionalized calcium phosphate (B84403) nanoparticles have been developed as slow-release nanofertilizers, improving nutrient use efficiency and reducing environmental runoff. acs.orgmdpi.com The functionalization of mesoporous silica (B1680970) nanoparticles with urea-containing groups has also been shown to enable the pH-responsive release of therapeutic agents like curcumin. nih.gov By attaching this compound to various nanoparticle cores (e.g., silica, metal oxides, carbon dots), it is possible to design sophisticated systems for targeted drug delivery, advanced catalysis, or controlled-release agrochemicals. acs.orgosti.gov

Table 2: Proposed Nanotechnology Integration Strategies

| Nanotechnology Approach | Role of this compound | Potential Outcome |

|---|---|---|

| Surface Functionalization | Ligand attached to nanoparticle surfaces (e.g., Fe₃O₄, Ca₃(PO₄)₂, SiO₂). nih.govacs.orgnih.gov | Creation of nanocatalysts, nanofertilizers, or drug delivery vehicles with enhanced stability and controlled release. |

| Supramolecular Self-Assembly | Molecular building block for nanostructures. nih.gov | Formation of well-defined nanowires, fibers, or sheets for use in nanoelectronics or as scaffolding materials. |

| Composite Nanomaterials | Filler or matrix component in nanocomposites. | Development of materials with enhanced mechanical, thermal, or responsive properties. |

High-Throughput Screening for Novel Applications

The discovery of new applications for chemical compounds is often accelerated by high-throughput screening (HTS), a process that allows for the rapid testing of thousands of molecules for a specific biological activity. nih.govnih.gov Given the known bioactivities of the benzoylurea (B1208200) class, this compound is an ideal seed molecule for the development of a chemical library for HTS campaigns.

The first step would be to create a focused library of analogues based on the this compound scaffold. Using combinatorial chemistry techniques, systematic modifications could be made to the benzoyl ring and the butyl chains to generate hundreds or thousands of unique derivatives. nih.gov Commercial screening libraries already contain categories such as "benzoyl urea, chlorine substituted" for agrochemical discovery, highlighting the recognized potential of this chemical class. lifechemicals.com

This newly generated library could then be screened against a wide array of biological targets to uncover novel activities. nih.govstanford.edu Potential screening campaigns could include:

Agrochemical Targets: Screening against insect chitin synthases, fungal enzymes, or plant hormone receptors to discover new pesticides or growth regulators. nih.govacs.org

Pharmaceutical Targets: Testing against bacterial, viral, or protozoan targets to identify new antimicrobial agents. nih.gov The urea functionality is a common feature in many approved drugs, suggesting this is a fruitful area of investigation. nih.gov

Enzyme Inhibition Assays: Screening against a broad panel of enzymes to find specific inhibitors for use as research tools or therapeutic leads.

The data generated from HTS would provide valuable structure-activity relationship (SAR) information, guiding the further optimization of "hit" compounds into potent and selective agents for a variety of applications. nih.govacs.org

Cross-Disciplinary Research Initiatives

Unlocking the full potential of this compound will require synergistic collaborations that transcend traditional scientific boundaries. The multifaceted nature of this compound necessitates integrated research efforts involving chemists, biologists, material scientists, and computational scientists.

Future progress will depend on initiatives that combine:

Synthetic Chemistry and Molecular Biology: Organic chemists can design and synthesize novel derivatives, which are then evaluated by molecular biologists to understand their effects on biological systems, such as the inhibition of specific enzymes or the activation of cellular receptors. researchgate.netresearchgate.net This collaboration is crucial for developing new agrochemicals and pharmaceuticals.

Materials Science and Supramolecular Chemistry: The design of novel responsive materials requires a close partnership between chemists who create the molecular building blocks and material scientists who characterize the macroscopic properties (e.g., mechanical strength, responsiveness) of the resulting gels, polymers, and composites. researchgate.netmdpi.comrsc.org

Nanotechnology and Applied Sciences: The development of functional nanodevices, such as controlled-release nanofertilizers or targeted drug delivery systems, requires the expertise of nanotechnologists to fabricate and characterize the particles, and agricultural or medical scientists to test their efficacy and safety in relevant systems. acs.orgnih.gov

Computational Modeling and Experimental Research: Computational chemists can use density functional theory (DFT) and other modeling techniques to predict the properties, interactions, and reactivity of this compound derivatives. rsc.orgmdpi.com These predictions can guide experimentalists, saving time and resources by focusing efforts on the most promising candidates for synthesis and testing across all application areas.

By fostering such cross-disciplinary initiatives, the scientific community can accelerate the translation of fundamental knowledge about this compound into practical innovations that address challenges in agriculture, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.